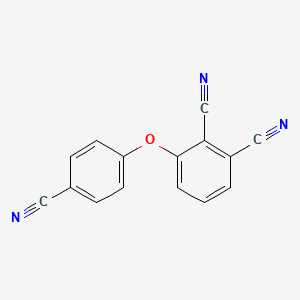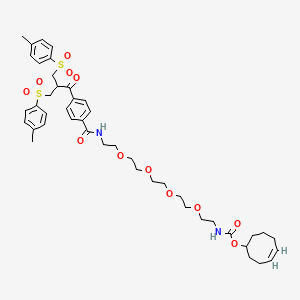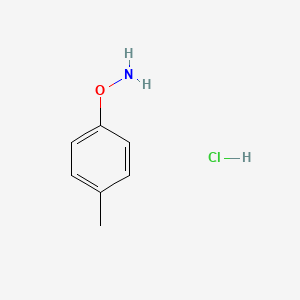
N-(1-Boc-4-piperidyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Boc-4-piperidyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyrimidine ring, and several functional groups, including a chloro and trifluoromethyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Boc-4-piperidyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The Boc (tert-butoxycarbonyl) group is often used as a protecting group for the piperidine nitrogen to prevent unwanted side reactions. The synthesis may involve:
Formation of the Piperidine Precursor: The piperidine ring is synthesized and protected with a Boc group.
Formation of the Pyrimidine Precursor: The pyrimidine ring is synthesized with the desired substituents, including the chloro and trifluoromethyl groups.
Coupling Reaction: The piperidine and pyrimidine precursors are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated synthesis equipment and large-scale reactors to handle the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Boc-4-piperidyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the free amine group.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid, can be used to remove the Boc group.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
N-(1-Boc-4-piperidyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-Boc-4-piperidyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Boc-4-piperidyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine
- N-(1-Boc-4-piperidyl)methylpyrimidin-2-amine
Uniqueness
This compound is unique due to the presence of both the chloro and trifluoromethyl groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C15H20ClF3N4O2 |
|---|---|
Poids moléculaire |
380.79 g/mol |
Nom IUPAC |
tert-butyl 4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H20ClF3N4O2/c1-14(2,3)25-13(24)23-6-4-9(5-7-23)21-12-20-8-10(11(16)22-12)15(17,18)19/h8-9H,4-7H2,1-3H3,(H,20,21,22) |
Clé InChI |
QJCMRHHCFHGLKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C(=N2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrazole](/img/structure/B13710573.png)
![5-Nitrobenzo[cd]indol-2(1H)-one](/img/structure/B13710578.png)

![6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13710588.png)










